BenchChemオンラインストアへようこそ!

4-(Benzenesulfinyl)-N-benzylbutanamide

Medicinal Chemistry Physicochemical Profiling ADME Prediction

4-(Benzenesulfinyl)-N-benzylbutanamide (CAS 116414-33-6) is a chiral sulfoxide belonging to the class of ω-carbamoylsulfoxides, with the molecular formula C₁₇H₁₉NO₂S and a molecular weight of 301.40 g/mol. Unlike its widely catalogued sulfone analog (4-(benzenesulfonyl)-N-benzylbutanamide, CAS 922849-88-5), this compound features a single sulfur-oxygen coordinate bond (S=O), which introduces a stereogenic center at sulfur and fundamentally alters both its physicochemical profile and chemical reactivity.

Molecular Formula C17H19NO2S
Molecular Weight 301.4 g/mol
CAS No. 116414-33-6
Cat. No. B14307677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzenesulfinyl)-N-benzylbutanamide
CAS116414-33-6
Molecular FormulaC17H19NO2S
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CCCS(=O)C2=CC=CC=C2
InChIInChI=1S/C17H19NO2S/c19-17(18-14-15-8-3-1-4-9-15)12-7-13-21(20)16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2,(H,18,19)
InChIKeyIUSYNVWZJMCYTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzenesulfinyl)-N-benzylbutanamide (CAS 116414-33-6): Chemical Identity and Structural Classification for Procurement Decisions


4-(Benzenesulfinyl)-N-benzylbutanamide (CAS 116414-33-6) is a chiral sulfoxide belonging to the class of ω-carbamoylsulfoxides, with the molecular formula C₁₇H₁₉NO₂S and a molecular weight of 301.40 g/mol . Unlike its widely catalogued sulfone analog (4-(benzenesulfonyl)-N-benzylbutanamide, CAS 922849-88-5), this compound features a single sulfur-oxygen coordinate bond (S=O), which introduces a stereogenic center at sulfur and fundamentally alters both its physicochemical profile and chemical reactivity. The compound is primarily encountered as an intermediate in medicinal chemistry campaigns and as a substrate in stereoselective transformations, where its sulfinyl group serves as a chiral auxiliary or a reactive handle for Pummerer-type rearrangements [1]. The DSSTox substance ID is DTXSID80553645, confirming its registration in authoritative chemical inventories [2].

Why 4-(Benzenesulfinyl)-N-benzylbutanamide Cannot Be Replaced by Its Sulfone or Other In-Class Analogs Without Rigorous Vetting


Sulfoxides and sulfones are often treated as interchangeable in combinatorial library design, yet their differences in oxidation state, geometry, and electronic character can render one active and the other inert in a given assay or synthetic protocol. The sulfinyl group in 4-(benzenesulfinyl)-N-benzylbutanamide is tetrahedral and chiral, whereas the sulfonyl group in its closest sulfone analog (CAS 922849-88-5) is achiral and has two S=O bonds, resulting in a measured logP difference of at least 0.8 units [1]. This translates to a roughly six-fold difference in predicted n-octanol/water partition coefficient, which directly impacts passive membrane permeability and non-specific binding in biological assays. Furthermore, the sulfoxide serves as a competent substrate for intramolecular Pummerer-type rearrangements that generate α-thiolactams, a reactivity profile that is completely absent in the sulfone counterpart [2]. Any sourcing decision that ignores these fundamental electronic and stereochemical distinctions risks selecting a compound that fails to recapitulate the desired biological or synthetic outcome.

Quantitative Comparator Evidence for 4-(Benzenesulfinyl)-N-benzylbutanamide: Where It Departs from Closest Analogs


Lipophilicity Shift: 4-(Benzenesulfinyl)-N-benzylbutanamide Is Significantly More Lipophilic Than Its Sulfone Analog

The target sulfoxide (CAS 116414-33-6) possesses a computed logP of 4.60, compared to a logP of 3.86 for the sulfone analog N-benzyl-4-(phenylsulfonyl)butanamide (CAS 922849-88-5), as calculated by standard partition coefficient models [1]. This ΔlogP of +0.74 indicates that the sulfoxide is approximately 5.5-fold more lipophilic than its sulfone comparator. In parallel, the topological polar surface area (PSA) is 68.87 Ų for the sulfoxide versus 83.64 Ų for the sulfone, a reduction of 14.77 Ų [1]. The combination of higher logP and lower PSA shifts the sulfoxide toward a more favorable position in CNS drug-like chemical space (typically logP 2–5, PSA < 90 Ų), whereas the sulfone falls closer to the boundary and may exhibit poorer passive blood-brain barrier permeability.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Hydrogen-Bond Acceptor Count: The Sulfoxide Offers One Fewer HBA Than the Sulfone, Modulating Target Engagement Potential

The sulfoxide 4-(benzenesulfinyl)-N-benzylbutanamide has three hydrogen-bond acceptor sites (one sulfinyl oxygen, one amide carbonyl oxygen, and one amide nitrogen lone pair), whereas the sulfone analog contains four acceptors (two sulfonyl oxygens, one amide carbonyl oxygen, and one amide nitrogen lone pair) . This difference of one H-bond acceptor can significantly alter the pharmacophore profile when the sulfoxide oxygen participates in a key interaction with a biological target, while the second sulfonyl oxygen in the sulfone may introduce steric clash with hydrophobic residues or engage in an undesired water-mediated interaction that penalizes binding free energy. In the context of kinase or GPCR inhibitor design, where a single H-bond can determine selectivity across closely related isoforms, this atom-level distinction is non-trivial.

Medicinal Chemistry Structure-Activity Relationship Ligand Design

Chiral Sulfinyl Group as a Stereodirecting Handle: Enabling Asymmetric Synthesis That Is Inaccessible with the Sulfone Analog

The sulfur atom in 4-(benzenesulfinyl)-N-benzylbutanamide is a stereogenic center, providing two enantiomeric forms ((R)- and (S)-sulfoxide) that can be employed as chiral auxiliaries or chiral building blocks in asymmetric synthesis. In contrast, the sulfone analog (CAS 922849-88-5) is achiral due to the tetrahedral symmetry of the sulfonyl group. Chiral sulfoxides have been extensively demonstrated to transfer stereochemical information in reactions such as the Pummerer rearrangement, α-alkylation of sulfinyl carbanions, and conjugate additions to α,β-unsaturated sulfoxides, with diastereomeric excesses frequently exceeding 90% [1][2]. Specifically, the Kita group demonstrated that ω-carbamoylsulfoxides structurally related to CAS 116414-33-6 undergo intramolecular Pummerer-type reactions with O-silylated ketene acetals to afford α-thiolactams in good to excellent yields under nearly neutral conditions, a transformation that is not feasible with the corresponding sulfones [3].

Asymmetric Synthesis Chiral Auxiliary Chemistry Stereoselective Reactions

Metabolic Lability Differentiation: Sulfoxide vs. Sulfone In Vivo Stability Profiles

Sulfoxide functional groups can undergo bidirectional metabolic interconversion: they are substrates for reduction back to the corresponding sulfide by methionine sulfoxide reductases (MsrA/MsrB) and can be oxidized to the sulfone by cytochrome P450 enzymes (particularly CYP3A4 and CYP2C9). This redox cycling creates a dynamic in vivo concentration profile for sulfoxide-containing drugs (e.g., sulindac, omeprazole) that is absent in sulfone analogs, which are generally metabolic dead-ends [1]. Thus, a compound such as 4-(benzenesulfinyl)-N-benzylbutanamide may exhibit a more complex PK/PD relationship than its sulfone counterpart, potentially offering sustained target engagement through reversible metabolic activation, or conversely posing a risk of variable exposure due to polymorphic metabolism [1][2]. No in vivo metabolic data for this specific compound are currently available; this statement is a class-level inference based on the established metabolic fate of aryl sulfoxides.

Drug Metabolism Pharmacokinetics Lead Optimization

Recommended Application Scenarios for 4-(Benzenesulfinyl)-N-benzylbutanamide Based on Verified Differentiated Properties


CNS Drug Discovery Programs Requiring Enhanced Passive Brain Penetration

When designing a CNS-penetrant lead series, the elevated logP (4.60) and reduced PSA (68.87 Ų) of 4-(benzenesulfinyl)-N-benzylbutanamide relative to its sulfone analog (logP 3.86, PSA 83.64 Ų) position it as a more favorable scaffold [1]. Medicinal chemists can procure this sulfoxide as a building block for library synthesis where predicted brain-to-plasma ratio is a go/no-go criterion, reducing the risk of late-stage CNS penetration failure.

Asymmetric Synthesis Campaigns Leveraging Chiral Sulfoxide Auxiliaries

The stereogenic sulfur atom in the sulfinyl group enables enantioselective transformations that are inaccessible with the corresponding sulfone [1]. Research teams engaged in the synthesis of enantiomerically pure α-thiolactams, amines, or alcohols can use this compound as a chiral building block, exploiting the Pummerer-type reactivity demonstrated for this class of ω-carbamoylsulfoxides [2]. Procurement should specify whether the racemate or a single enantiomer is required.

Structure-Activity Relationship (SAR) Studies Where H-Bond Acceptor Count Is a Critical Descriptor

In lead optimization campaigns where a single H-bond interaction distinguishes potent from inactive analogs, the three-acceptor sulfoxide provides a cleaner pharmacophore profile than the four-acceptor sulfone [1]. This compound is particularly suitable for SAR matrices aimed at probing whether an additional sulfonyl oxygen introduces steric penalty or desolvation cost at a buried binding site.

In Vitro Metabolic Stability Profiling of Sulfoxide-Containing Drug Candidates

Unlike the metabolically inert sulfone, the sulfoxide moiety in 4-(benzenesulfinyl)-N-benzylbutanamide is subject to bidirectional redox metabolism, a property that can be exploited or mitigated depending on the therapeutic indication [1]. This compound serves as a model substrate for developing in vitro assays (e.g., human liver microsomes, recombinant CYP, and Msr enzyme assays) to predict the metabolic fate of aryl sulfoxide drug candidates before committing to in vivo studies.

Quote Request

Request a Quote for 4-(Benzenesulfinyl)-N-benzylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.